Product packaging for 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene(Cat. No.:CAS No. 1060691-36-2)

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B1404549
CAS No.: 1060691-36-2
M. Wt: 366.9 g/mol
InChI Key: VURWAFYVUMCVBR-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene (molecular formula: C₇H₃BrF₃IO) is a polyhalogenated aromatic compound featuring bromo (Br), iodo (I), and trifluoromethoxy (OCTF₃) substituents at positions 1, 2, and 3, respectively. This compound is distinguished by its unique substitution pattern, which combines electron-withdrawing groups (trifluoromethoxy) and heavy halogens (Br, I).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3IO B1404549 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene CAS No. 1060691-36-2

Properties

IUPAC Name

1-bromo-2-iodo-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWAFYVUMCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, replacing one of the iodine atoms with bromine to yield the target compound . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions typically involves the activation of the halogen atoms (bromine and iodine) by catalysts or reagents. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The trifluoromethoxy group can also influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of halogenated benzenes depend heavily on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Reactivity References
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene 1-Br, 2-I, 3-OCTF₃ C₇H₃BrF₃IO 350.90 High steric hindrance due to adjacent Br and I; OCTF₃ enhances electron withdrawal. Potential for sequential Suzuki-Miyaura couplings (Br first, then I). Not directly studied. Inferred
1-Bromo-4-(trifluoromethoxy)benzene 1-Br, 4-OCTF₃ C₇H₄BrF₃O 241.01 Para-substitution minimizes steric effects. High reactivity in Pd-catalyzed arylations (up to 95% yield with heteroarenes). Electron-withdrawing OCTF₃ activates the ring.
1-Bromo-3-(trifluoromethoxy)benzene 1-Br, 3-OCTF₃ C₇H₄BrF₃O 241.01 Meta-substitution introduces moderate steric hindrance. Efficient in direct arylations (69–93% yields ) with imidazoles and thiophenes.
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene 1-Br, 3-I, 5-OCTF₃ C₇H₃BrF₃IO 350.90 Distal substitution reduces steric clash. Iodo group enables subsequent Ullmann or Stille couplings. No direct reactivity data available.
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 1-Br, 2-Cl, 4-OCTF₃ C₇H₃BrClF₃O 275.45 Chloro substituent adds electronegativity. Used in synthesizing agrochemicals. Lower reactivity in cross-couplings compared to iodo analogues.
Key Observations:
  • Substituent Position : Para-substituted bromobenzenes (e.g., 1-Bromo-4-OCTF₃) exhibit higher reactivity in Pd-catalyzed reactions due to reduced steric hindrance . Meta- and ortho-substituted derivatives show lower yields, as seen in 1-Bromo-3-OCTF₃ benzene (69–93% yields ) .
  • Halogen Effects : Iodo groups, while less reactive than bromo in Suzuki couplings, are superior in Stille or Ullmann reactions. The dual Br/I substitution in the target compound allows sequential functionalization .
  • Electronic Effects : Trifluoromethoxy is a stronger electron-withdrawing group than trifluoromethyl, deactivating the ring and directing electrophilic substitutions to specific positions .
Pd-Catalyzed Direct Arylation
  • 1-Bromo-4-(trifluoromethoxy)benzene reacts with 2-methylthiophene to yield 95% arylated product under mild conditions (1 mol% Pd(OAc)₂, 150°C) .
  • 1-Bromo-3-(trifluoromethoxy)benzene couples with imidazo[1,2-a]pyridine in 90–91% yields , demonstrating tolerance for meta-substitution .
  • Target Compound : The proximity of Br and I at positions 1 and 2 may hinder catalysis. However, the iodo group could enable C–I bond activation in Ni- or Cu-mediated reactions after initial Br substitution.
Functional Group Compatibility
  • Nitro Groups : Analogues like 1-Bromo-2-iodo-3-nitro-5-OCTF₃ benzene (CAS 2366994-47-8) show reduced reactivity due to nitro’s strong deactivation .
  • Chloro Substituents : 1-Bromo-2-chloro-4-OCTF₃ benzene is stable under cross-coupling conditions, retaining Cl bonds .

Biological Activity

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C7H3BrF3I
  • Molecular Weight : 321.91 g/mol
  • Structural Characteristics : The compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and altered electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. The presence of bromine and iodine may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of halogenated benzene derivatives, including this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
AnticancerInduced apoptosis in cancer cell lines at micromolar concentrations.
Enzyme InhibitionShowed inhibition of key metabolic enzymes involved in cancer metabolism.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Related Halogenated Compounds

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
1-Chloro-2-fluoro-4-(trifluoromethoxy)benzeneLowModerate
1-Iodo-2-bromo-3-methoxybenzeneHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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